

JHU-083: A Technical Guide to a Novel Glutaminase Inhibitor Prodrug

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Compound of Interest

Compound Name: JHU-083

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Abstract

JHU-083 is a novel, orally bioavailable prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] By targeting glutamine metabolism, **JHU-083** has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models, including those of the central nervous system.[2][3] This technical guide provides an in-depth overview of **JHU-083**, focusing on its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its effects on cellular signaling pathways.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation.[4][5] Glutamine serves as a key anaplerotic source for the tricarboxylic acid (TCA) cycle, a precursor for nucleotide and amino acid biosynthesis, and a regulator of cellular redox homeostasis.[4][6] This dependency presents a therapeutic window for targeting glutamine metabolism. **JHU-083** was developed as a prodrug of DON to improve its pharmacokinetic properties and tumor-selective activation.[2][7] It has shown promise in preclinical studies of various cancers, including glioma, medulloblastoma, colon cancer, lymphoma, and melanoma.[2][6][7]

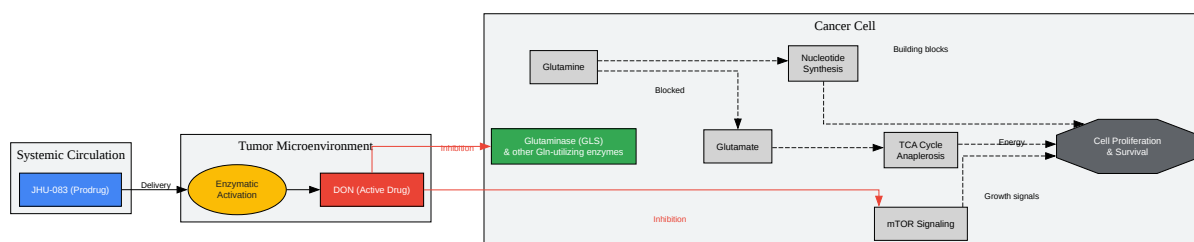
Mechanism of Action

JHU-083 is designed to be systemically stable and activated to its active form, DON, preferentially within the tumor microenvironment.[7][8] DON is a broad-spectrum glutamine antagonist that covalently modifies and irreversibly inhibits a range of glutamine-utilizing enzymes, most notably glutaminase (GLS).[9]

By inhibiting glutaminase, **JHU-083** blocks the conversion of glutamine to glutamate, leading to several downstream effects:

- **Disruption of the TCA Cycle:** Depletion of glutamate, a key anaplerotic substrate, impairs the TCA cycle, leading to reduced ATP production.[4][6]
- **Inhibition of Nucleotide Biosynthesis:** Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. Inhibition of glutamine-dependent enzymes disrupts this process, leading to cell cycle arrest.
- **Modulation of the mTOR Signaling Pathway:** **JHU-083** has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][6] This is evidenced by the downregulation of phosphorylated S6 ribosomal protein (pS6) and Cyclin D1.[6][10]
- **Alteration of the Tumor Microenvironment:** **JHU-083** can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype, enhancing the anti-tumor immune response.[8]

The following diagram illustrates the activation and mechanism of action of **JHU-083**.



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JHU-083 Activation and Mechanism of Action.

Quantitative Data

In Vitro Efficacy

While many studies report the efficacy of **JHU-083** in reducing the viability of various cancer cell lines, a comprehensive table of IC₅₀ values is not readily available in the published literature. The effective concentrations used in these studies typically range from 1 μ M to 20 μ M.^[11]

Cell Line	Cancer Type	Reported Effect	Concentration	Citation
BT142	Glioma (IDH1 mutant)	Reduced cell viability	Not specified	[6]
Br23c	Glioma	Reduced cell viability	Not specified	[6]
D425MED	Medulloblastoma (MYC-amplified)	Increased apoptosis	10 μ M	[11]
Various MYC-expressing Medulloblastoma cell lines	Medulloblastoma	Increased cleaved-PARP expression	10 μ M	[11]

In Vivo Efficacy & Pharmacokinetics

JHU-083 has demonstrated significant in vivo anti-tumor activity in various mouse models.

Animal Model	Cancer Type	Dosing Regimen	Key Findings	Citation
Athymic nude mice with orthotopic BT142 xenografts	Glioma (IDH1 mutant)	25 mg/kg, intraperitoneal, 2x/week	Increased survival	[6]
Athymic nude mice with orthotopic D425MED xenografts	Medulloblastoma (MYC-amplified)	20 mg/kg, oral gavage, 2x/week	Increased median survival from 21 to 28 days	[11]
C57BL/6 mice with orthotopic mCB DNp53 MYC xenografts	Medulloblastoma	Not specified	Extended survival	[11]
Mice models	Colon cancer, lymphoma, melanoma	Not specified	Reduced tumor growth and improved survival	[7]

Pharmacokinetic studies have shown that **JHU-083** effectively penetrates the brain and delivers the active drug, DON.

Parameter	Value	Animal Model	Dosing	Citation
DON concentration in brain (1h post-dose)	8-12 nmol/g	Athymic nude mice	20 mg/kg JHU-083 (DON-equivalent), single oral gavage	[11]

Note: Detailed pharmacokinetic parameters such as C_{max}, T_{max}, and bioavailability are not consistently reported in a structured format in the reviewed literature.

Experimental Protocols

Cell Viability Assay (alamarBlue)

This protocol is adapted from standard alamarBlue assays and studies utilizing **JHU-083**.[\[6\]](#)[\[12\]](#)

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate overnight.
- **Compound Treatment:** Prepare serial dilutions of **JHU-083** in complete medium. Replace the existing medium with 100 μ L of the **JHU-083** solutions or vehicle control.
- **Incubation:** Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **alamarBlue Addition:** Add 10 μ L of alamarBlue reagent to each well.
- **Incubation with Reagent:** Incubate for 2-4 hours at 37°C, protected from light.
- **Measurement:** Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Western Blotting for mTOR Signaling Proteins

This protocol is for the detection of key proteins in the mTOR signaling pathway, such as pS6 and Cyclin D1, following **JHU-083** treatment.[\[6\]](#)[\[11\]](#)

- **Cell Lysis:** Treat cells with **JHU-083** for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a Bradford or BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 μ g) on a 10-12% SDS-polyacrylamide gel.

- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against pS6 (Ser235/236), Cyclin D1, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Glutaminase Activity Assay

This is a general protocol for a colorimetric glutaminase activity assay that can be adapted for use with **JHU-083**.^[13]

- **Sample Preparation:** Prepare cell or tissue lysates in an appropriate assay buffer.
- **Reaction Mix:** Prepare a reaction mix containing L-glutamine as the substrate.
- **Incubation:** Add the sample to the reaction mix and incubate at 37°C for a set period (e.g., 30 minutes).
- **Detection:** Stop the reaction and measure the amount of glutamate or ammonia produced using a colorimetric or fluorometric method. Commercial kits are available for this purpose.
- **Data Analysis:** Calculate glutaminase activity based on a standard curve. To test the inhibitory effect of **JHU-083**, pre-incubate the lysates with varying concentrations of the compound before adding the substrate.

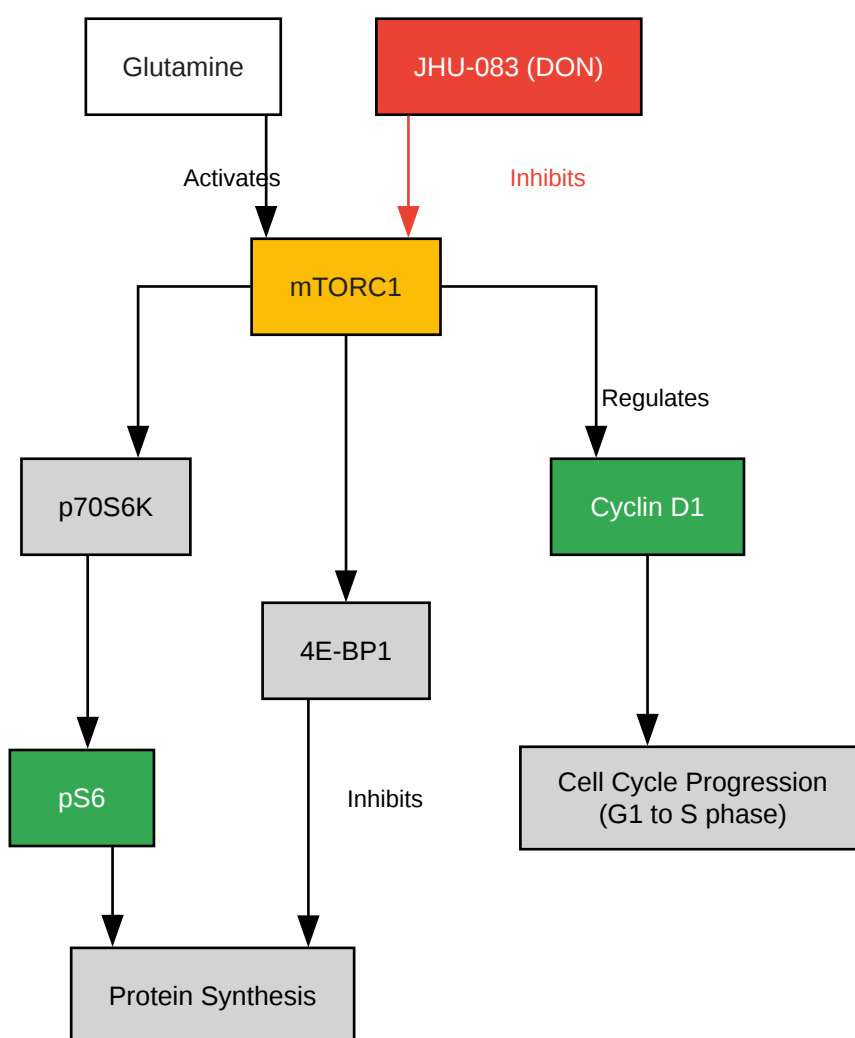
In Vivo Animal Studies

The following is a representative protocol for evaluating the in vivo efficacy of **JHU-083** in a mouse xenograft model.^{[6][11]}

- **Animal Model:** Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.
- **Tumor Implantation:** Orthotopically implant cancer cells (e.g., 3×10^5 BT142 cells) into the appropriate organ (e.g., brain).
- **Treatment:** Once tumors are established, randomize mice into treatment and vehicle control groups. Administer **JHU-083** at the desired dose and schedule (e.g., 25 mg/kg, intraperitoneally, twice weekly). **JHU-083** is typically dissolved in sterile PBS.
- **Monitoring:** Monitor tumor growth and the health of the animals regularly (e.g., daily). Body weight should be recorded to assess toxicity.
- **Endpoint:** Euthanize mice when tumors reach a predetermined size or when animals show signs of distress.
- **Data Analysis:** Analyze survival data using Kaplan-Meier curves and log-rank tests. Tumor tissue can be collected for further analysis (e.g., western blotting, immunohistochemistry).

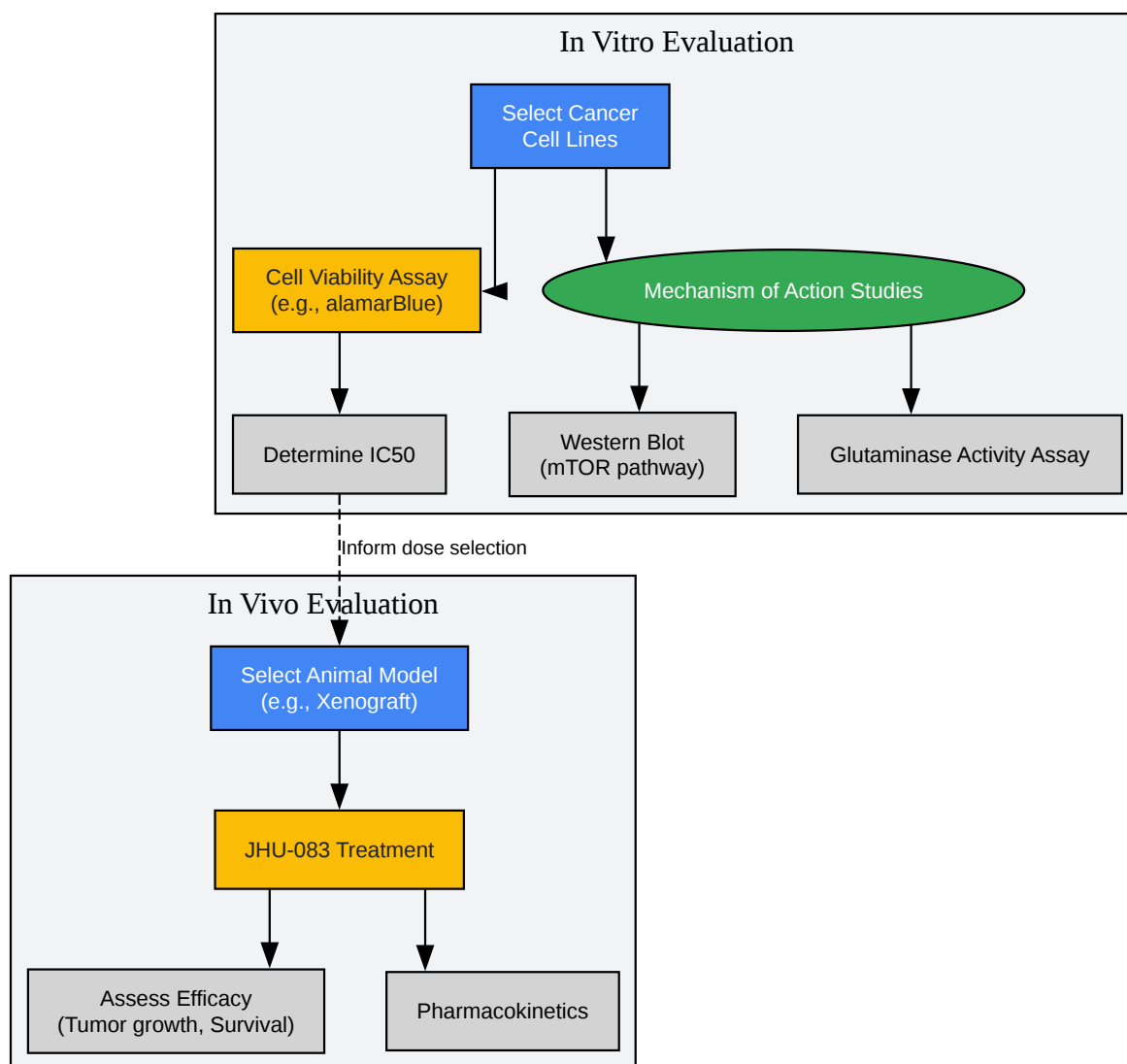
Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by **JHU-083** and a typical experimental workflow for its evaluation.



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Impact of **JHU-083** on the mTOR Signaling Pathway.



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Experimental Workflow for **JHU-083** Evaluation.

Conclusion

JHU-083 is a promising glutaminase inhibitor prodrug with potent anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the disruption of glutamine metabolism and the mTOR signaling pathway, provides a strong rationale for its continued

development. This technical guide offers a comprehensive overview of the current knowledge on **JHU-083**, providing valuable data and protocols to aid researchers and drug developers in their evaluation of this novel therapeutic agent. Further studies are warranted to fully elucidate its clinical potential.

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